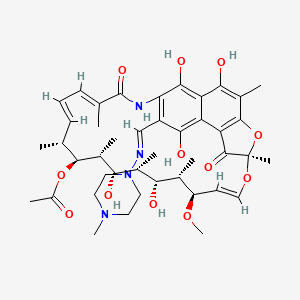
25-脱乙酰-21-乙酰利福平
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
25-Deacetyl-21-Acetyl Rifampicin is a derivative of rifampicin, a well-known antibiotic used primarily in the treatment of tuberculosis. This compound is characterized by the removal of an acetyl group at the 25th position and the addition of an acetyl group at the 21st position of the rifampicin molecule. The molecular formula of 25-Deacetyl-21-Acetyl Rifampicin is C43H58N4O12, and it has a molecular weight of 822.94 g/mol .
科学研究应用
25-Deacetyl-21-Acetyl Rifampicin has several scientific research applications:
作用机制
Target of Action
25-Deacetyl-21-Acetyl Rifampicin is a partly active metabolite of Rifampicin . Rifampicin is a first-line anti-TB drug . The primary target of Rifampicin is the microbial DNA-dependent RNA polymerase (RNAP) . This enzyme plays a crucial role in the transcription process, which is essential for the survival and multiplication of the bacteria.
Mode of Action
Rifampicin, and by extension 25-Deacetyl-21-Acetyl Rifampicin, works by inhibiting the microbial DNA-dependent RNA polymerase . This inhibition disrupts the transcription process, preventing the bacteria from synthesizing RNA and proteins, which are necessary for their growth and replication .
Biochemical Pathways
It is known that the compound interferes with the transcription process by inhibiting the microbial dna-dependent rna polymerase . This disruption in the transcription process affects various downstream biochemical pathways, leading to the death of the bacteria.
Pharmacokinetics
The pharmacokinetics of 25-Deacetyl-21-Acetyl Rifampicin have been studied in healthy Asian adults . The apparent clearance of 25-Deacetyl-21-Acetyl Rifampicin was estimated at 95.8 L/h for 70 kg adults . The compound’s pharmacokinetic data were best described by a two-compartment model linked to the Rifampicin model .
Result of Action
The inhibition of the microbial DNA-dependent RNA polymerase by 25-Deacetyl-21-Acetyl Rifampicin leads to the disruption of the transcription process . This disruption prevents the bacteria from synthesizing RNA and proteins, which are necessary for their growth and replication . As a result, the bacteria cannot multiply, leading to a decrease in the bacterial population and eventually their death.
生化分析
Biochemical Properties
25-Deacetyl-21-Acetyl Rifampicin interacts with various enzymes and proteins in biochemical reactions. It is primarily metabolized to 25-desacetyl rifampicin, which is partly active, via deacetylation by esterases or unidentified enzymes present in microsomal cells . It is also a substrate of the drug efflux pump P-glycoprotein, which is encoded by the ABCB1 gene .
Cellular Effects
It is known that Rifampicin, the parent compound, has significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that Rifampicin exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Rifampicin, the parent compound, has significant temporal effects, including changes in its effects over time, its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that Rifampicin, the parent compound, has significant dosage effects, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
25-Deacetyl-21-Acetyl Rifampicin is involved in various metabolic pathways. It is primarily metabolized to 25-desacetyl rifampicin, which is partly active, via deacetylation by esterases or unidentified enzymes present in microsomal cells .
Transport and Distribution
It is known that Rifampicin, the parent compound, is widely distributed in body tissues and fluids because of its high lipid solubility .
Subcellular Localization
It is known that Rifampicin, the parent compound, penetrates tissues and cells to a substantial degree, making it particularly effective against intracellular organisms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 25-Deacetyl-21-Acetyl Rifampicin typically involves the modification of rifampicin through specific chemical reactions. One common method is the acetylation of 25-Deacetyl Rifampicin at the 21st position. This process can be carried out using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of 25-Deacetyl-21-Acetyl Rifampicin follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods have been explored to improve efficiency and reduce costs. These methods involve the use of microreactors to carry out the acetylation reactions in a controlled manner, resulting in higher yields and purity .
化学反应分析
Types of Reactions
25-Deacetyl-21-Acetyl Rifampicin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
相似化合物的比较
Similar Compounds
Rifampicin: The parent compound, widely used as an antibiotic.
25-Deacetyl Rifampicin: A derivative with the acetyl group removed at the 25th position.
21-Acetyl Rifampicin: A derivative with an acetyl group added at the 21st position.
Uniqueness
25-Deacetyl-21-Acetyl Rifampicin is unique due to its specific structural modifications, which can result in different pharmacokinetic and pharmacodynamic properties compared to other rifampicin derivatives. These modifications can potentially enhance its efficacy and reduce side effects, making it a valuable compound for further research and development .
属性
IUPAC Name |
[(7R,9E,11R,12S,13R,14R,15S,16R,17S,18R,19E,21E)-2,13,15,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-17-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)34(49)24(4)35(50)25(5)39(21)58-27(7)48/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23-,24-,25-,29-,34+,35+,39+,43-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPRCJHFVWRAND-GKFDBJHDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1OC(=O)C)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@@](O4)(O/C=C/[C@H]([C@H]([C@@H]([C@H]([C@@H]([C@H]([C@H]1OC(=O)C)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)\C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N4O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
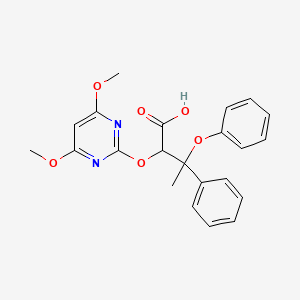

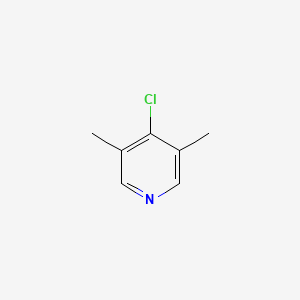
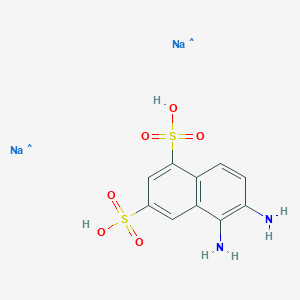
![Des[(3-chloro-2-propenyl)oxy]-2-iminoallyl Clethodim](/img/new.no-structure.jpg)
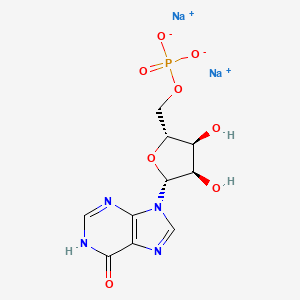
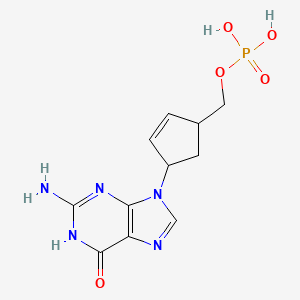
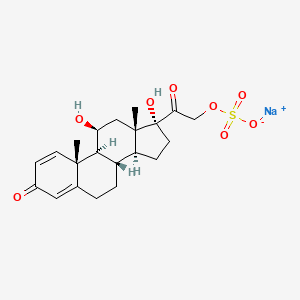
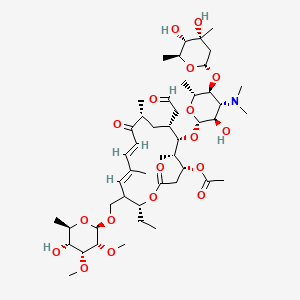
![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)
